molecular formula C9H17NO5 B558114 BOC-SER(ME)-OH CAS No. 51293-47-1

BOC-SER(ME)-OH

Cat. No.: B558114
CAS No.: 51293-47-1
M. Wt: 219.23 g/mol
InChI Key: RFGMSGRWQUMJIR-LURJTMIESA-N
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Mechanism of Action

Target of Action

BOC-SER(ME)-OH, also known as Boc-O-Methyl-L-Serine or (S)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid, is a derivative of the amino acid serine . The primary target of this compound is the amino group in various biochemical reactions . The amino group is a good nucleophile and a strong base, and sometimes it needs to be protected to allow for transformations of other functional groups .

Mode of Action

The compound acts as a protecting group for the amino group in biochemical reactions . The most common strategy to protect an amino group is to convert it into a carbamate . The tert-butyloxycarbonyl (t-Boc or simply Boc) group in this compound is used for this purpose . The Boc group is cleaved when it is no longer needed, a process that is achieved with a strong acid such as trifluoracetic acid (TFA) .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides . It allows for the transformation of other functional groups without affecting the amino group . The addition and removal of the Boc group are key steps in these biochemical pathways .

Result of Action

The use of this compound in biochemical reactions results in the protection of the amino group, allowing for the successful synthesis of peptides . This is a crucial step in many biological processes, including the production of proteins and enzymes.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the process of adding the Boc group to the amino group is typically carried out in dichloromethane at 0 - 20℃ . The removal of the Boc group is achieved with a strong acid . Therefore, factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability.

Chemical Reactions Analysis

Types of Reactions

BOC-SER(ME)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, alcohols, and various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BOC-SER(ME)-OH is unique due to its combination of the Boc protective group and the methoxy group, which provides enhanced stability and solubility in peptide synthesis . This makes it particularly useful in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGMSGRWQUMJIR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426824
Record name Boc-O-Methyl-L-Serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51293-47-1
Record name Boc-O-Methyl-L-Serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-Amino-3-methoxypropanoic acid, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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